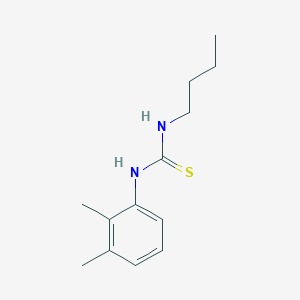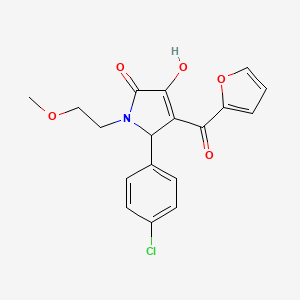![molecular formula C25H30ClN3O B10873504 3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10873504.png)
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorophenyl group, an ethyl group, a methyl group, and a piperidinyl group attached to an indole core. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached via nucleophilic substitution, where a piperidine derivative reacts with an appropriate leaving group on the indole core.
Final Coupling: The final coupling step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-indole-2-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to block or activate specific signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-bromophenyl)-5-ethyl-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-indole-2-carboxamide
- 3-(4-fluorophenyl)-5-ethyl-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-indole-2-carboxamide
- 3-(4-methylphenyl)-5-ethyl-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-indole-2-carboxamide
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-indole-2-carboxamide lies in its specific substitution pattern and the presence of the chlorophenyl group, which may impart distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C25H30ClN3O |
|---|---|
Molekulargewicht |
424.0 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(2-piperidin-1-ylethyl)indole-2-carboxamide |
InChI |
InChI=1S/C25H30ClN3O/c1-3-18-7-12-22-21(17-18)23(19-8-10-20(26)11-9-19)24(28(22)2)25(30)27-13-16-29-14-5-4-6-15-29/h7-12,17H,3-6,13-16H2,1-2H3,(H,27,30) |
InChI-Schlüssel |
ANBFYJBOVFIXHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)NCCN4CCCCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(chloroacetyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B10873438.png)
![4-{[3-(Diethylamino)propyl]amino}-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10873443.png)
![4-cyclohexyl-11-(4-iodophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10873445.png)
![4-(2-methoxyphenyl)-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10873450.png)
![4-Nitro-N-{(1E,3E)-3-[(4-nitrophenyl)imino]-2,3-dihydro-1H-isoindol-1-ylidene}aniline](/img/structure/B10873457.png)
![5-Acetyl-6-(4-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10873460.png)
![N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B10873462.png)
![2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B10873467.png)
![3-[7-(furan-2-ylmethyl)-4-imino-5,6-diphenyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]propan-1-ol](/img/structure/B10873478.png)
![N-{(Z)-(2,3-dihydro-1H-inden-2-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide](/img/structure/B10873480.png)
![N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]benzene-1,2-diamine](/img/structure/B10873492.png)
![4-cyclohexyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B10873497.png)
